[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a synthetic organic compound with the molecular formula C12H24NO8P It is characterized by its unique structure, which includes a phosphate group, a trimethylazaniumyl group, and two acetyloxy groups attached to a propyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as glycerol, acetic anhydride, and 2-(trimethylazaniumyl)ethyl phosphate.
Acetylation: Glycerol undergoes acetylation using acetic anhydride in the presence of a catalyst like pyridine to form 1,2,3-triacetoxypropane.
Phosphorylation: The acetylated glycerol is then reacted with 2-(trimethylazaniumyl)ethyl phosphate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. Key considerations include:
Reaction Optimization: Optimizing reaction conditions such as temperature, pH, and reaction time to maximize yield and purity.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, forming different phosphate esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Substitution: Nucleophiles such as alcohols or amines.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Hydrolysis: Produces 2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate.
Substitution: Yields various phosphate esters depending on the nucleophile used.
Scientific Research Applications
[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has several scientific research applications:
Biochemistry: Used as a model compound to study enzyme-catalyzed phosphorylation and dephosphorylation reactions.
Pharmaceuticals: Investigated for its potential as a prodrug, where the acetyloxy groups can be hydrolyzed in vivo to release the active drug.
Chemical Biology: Employed in the synthesis of phospholipid analogs for studying membrane dynamics and signaling pathways.
Mechanism of Action
The mechanism of action of [(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its hydrolysis to release active intermediates. The molecular targets and pathways include:
Enzymatic Hydrolysis: Enzymes such as esterases and phosphatases catalyze the hydrolysis of the acetyloxy and phosphate groups.
Signal Transduction: The released intermediates can participate in cellular signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate: Lacks the acetyloxy groups, making it less lipophilic.
Glycerol 2-phosphate: A simpler analog with only one phosphate group.
Phosphatidylcholine: A naturally occurring phospholipid with a similar phosphate group but a more complex structure.
Uniqueness
[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its dual acetyloxy groups, which enhance its lipophilicity and potential as a prodrug. This structural feature distinguishes it from simpler analogs and contributes to its diverse applications in research and industry.
Properties
IUPAC Name |
[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24NO8P/c1-10(14)18-8-12(21-11(2)15)9-20-22(16,17)19-7-6-13(3,4)5/h12H,6-9H2,1-5H3/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZIIOYXDWTTMC-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24NO8P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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